molecular formula C13H18N2O2 B3214295 N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide CAS No. 113975-36-3

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide

Cat. No.: B3214295
CAS No.: 113975-36-3
M. Wt: 234.29 g/mol
InChI Key: WXXVUFNVFSXYCK-UHFFFAOYSA-N
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Description

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide is a pyridine derivative featuring a pivalamide (tert-butyl carboxamide) group at the 4-position of the pyridine ring and a 2-oxopropyl substituent at the 3-position.

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-oxopropyl)pyridin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(16)7-10-8-14-6-5-11(10)15-12(17)13(2,3)4/h5-6,8H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVUFNVFSXYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CN=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide typically involves the reaction of 4-pyridinecarboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxopropyl bromide under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(1-(Pyridin-4-yl)propyl)pivalamide (25)

  • Structure : Propyl chain at the 4-position of pyridine.
  • Molecular Formula : C₁₃H₂₀N₂O (inferred from ).
  • Key Data :
  • Melting Point: 111–113°C .
  • Spectral Features: IR peaks at 1663 cm⁻¹ (amide C=O stretch) and 1601 cm⁻¹ (pyridine ring vibration) .

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

  • Structure : Chloro, iodo, and formyl substituents on the pyridine ring.
  • Molecular Formula : C₁₁H₁₂ClIN₂O₂ .
  • Molecular Weight : 366.58 g/mol .
  • Contrast : The electron-withdrawing chloro and iodo groups enhance electrophilicity, while the formyl group adds aldehyde reactivity, differing from the ketone in the target compound.

N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide

  • Structure : Iodo and methoxy substituents.
  • Molecular Formula : C₁₂H₁₇IN₂O₂ (inferred from ).
  • Commercial Data : Priced at $240–$3,000 depending on quantity .
  • Contrast : Methoxy group increases solubility in polar solvents compared to the hydrophobic 2-oxopropyl chain.

N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide Structure: Hydroxypropyl side chain. Molecular Formula: C₁₃H₂₀N₂O₂ (inferred from ). Contrast: The hydroxyl group enables hydrogen bonding, unlike the ketone in the target compound, which may instead participate in keto-enol tautomerism.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₁₈N₂O₂ ~250.3 (estimated) 2-Oxopropyl, pivalamide Likely moderate polarity due to ketone
N-(1-(Pyridin-4-yl)propyl)pivalamide C₁₃H₂₀N₂O 232.3 Propyl, pivalamide Mp 111–113°C; IR-confirmed amide
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Cl, I, CHO High molecular weight; electrophilic
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide C₁₂H₁₇IN₂O₂ 378.18 I, OCH₃ Soluble in DMSO; priced at $240/g

Notes:

  • The 2-oxopropyl group in the target compound introduces a ketone, which may enhance polarity compared to alkyl chains (e.g., propyl) but reduce it relative to hydroxyl or methoxy groups.
  • Halogenated derivatives (e.g., chloro, iodo) exhibit higher molecular weights and often higher commercial costs due to synthetic complexity .

Biological Activity

N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound has the following chemical properties:

  • Chemical Formula : C13_{13}H16_{16}N2_2O
  • Molecular Weight : 220.28 g/mol
  • CAS Number : 113975-36-3
  • Melting Point : Data not available
  • Boiling Point : Data not available

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

Potential Targets:

  • Serotonin Receptors : Similar compounds have shown activity as agonists or antagonists at serotonin receptors, which could imply a similar mechanism for this compound.
  • Nuclear Receptors : Compounds with structural similarities have demonstrated activation or inhibition of nuclear receptors, suggesting that this compound might influence gene expression pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

StudyTargetActivityConcentration
Mouse Serotonin Receptor 2A15% Activation7.6 μM
Nuclear Receptor DAF-1211% Activation6.8 μM
JMJD2A Tudor DomainIC50_{50} = 89 μM-

These studies indicate that the compound exhibits moderate activity on serotonin receptors and nuclear receptors, which are crucial in various physiological processes.

In Vivo Studies

Research on the in vivo effects of this compound is limited but suggests potential therapeutic applications:

  • Muscle Degeneration Models : In animal models, compounds similar to this compound have shown promise in treating muscular degradation by modulating cathepsin B activity .
  • Inflammatory Conditions : There is evidence that related compounds may influence inflammatory pathways, indicating a potential role for this compound in managing inflammatory diseases.

Case Studies

A few notable case studies highlight the relevance of this compound:

  • Study on Muscle Degeneration : This study demonstrated that certain pivalamide derivatives could reduce cathepsin B activity, suggesting a protective effect against muscle degradation .
  • Exploration of Antimetabolites : Similar compounds were evaluated for their antimetabolite properties, indicating that structural modifications could enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide
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N-(3-(2-Oxopropyl)pyridin-4-yl)pivalamide

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